molecular formula C19H17FN2O B12411060 1-(8-Fluoro-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)-2-phenylethanone

1-(8-Fluoro-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)-2-phenylethanone

Cat. No.: B12411060
M. Wt: 308.3 g/mol
InChI Key: CGQLRSOQDATUAX-UHFFFAOYSA-N
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Description

1-(8-Fluoro-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)-2-phenylethanone is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications, including anti-cancer and anti-inflammatory activities .

Preparation Methods

The synthesis of 1-(8-Fluoro-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)-2-phenylethanone involves several steps. One common method is the Fischer indole synthesis, which uses commercially available starting materials such as 4-bromophenylhydrazine hydrochloride and N-tert-butoxycarbonyl-4-piperidone . The reaction conditions typically involve heating the reactants in the presence of an acid catalyst to form the indole ring. Industrial production methods may involve optimization of reaction conditions to increase yield and purity .

Chemical Reactions Analysis

1-(8-Fluoro-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)-2-phenylethanone undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

1-(8-Fluoro-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)-2-phenylethanone can be compared with other indole derivatives such as:

Properties

Molecular Formula

C19H17FN2O

Molecular Weight

308.3 g/mol

IUPAC Name

1-(8-fluoro-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)-2-phenylethanone

InChI

InChI=1S/C19H17FN2O/c20-16-8-4-7-15-14-9-10-22(12-17(14)21-19(15)16)18(23)11-13-5-2-1-3-6-13/h1-8,21H,9-12H2

InChI Key

CGQLRSOQDATUAX-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=C1C3=C(N2)C(=CC=C3)F)C(=O)CC4=CC=CC=C4

Origin of Product

United States

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